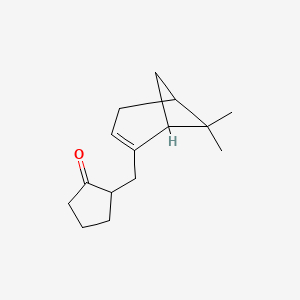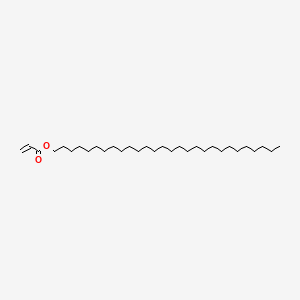
Octacosyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosyl acrylate is a long-chain alkyl acrylate, specifically an ester of acrylic acid and octacosanol. This compound is characterized by its hydrophobic nature due to the long alkyl chain, making it suitable for various applications in nonpolar environments. It is commonly used in the production of polymers and copolymers that exhibit unique properties such as flexibility, toughness, and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octacosyl acrylate can be synthesized through the esterification of acrylic acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using batch or continuous esterification processes. The reaction mixture is heated to around 100-150°C in the presence of a catalyst. The water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Octacosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form acrylic acid and octacosanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products:
Polymerization: Polythis compound or copolymers with desired properties.
Hydrolysis: Acrylic acid and octacosanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Octacosyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and flexibility.
Biology: Incorporated into biomaterials for drug delivery systems due to its biocompatibility and controlled release properties.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Employed in the production of coatings, adhesives, and sealants that require resistance to water and environmental factors.
Wirkmechanismus
The mechanism of action of octacosyl acrylate in its applications is primarily based on its hydrophobic nature and ability to form strong, flexible polymers. The long alkyl chain provides hydrophobic interactions, while the acrylate group allows for polymerization and cross-linking. These properties enable the formation of materials with enhanced mechanical strength, flexibility, and resistance to environmental degradation.
Vergleich Mit ähnlichen Verbindungen
Octadecyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Behenyl acrylate: Another long-chain alkyl acrylate with similar applications but different chain length and properties.
Stearyl acrylate: Used in similar applications but with a shorter alkyl chain compared to octacosyl acrylate.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts superior hydrophobicity and flexibility to the polymers formed. This makes it particularly useful in applications requiring high resistance to water and environmental factors, as well as in the development of advanced materials with specific mechanical properties.
Eigenschaften
CAS-Nummer |
94138-81-5 |
|---|---|
Molekularformel |
C31H60O2 |
Molekulargewicht |
464.8 g/mol |
IUPAC-Name |
octacosyl prop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-33-31(32)4-2/h4H,2-3,5-30H2,1H3 |
InChI-Schlüssel |
HJZOFAWRMPYCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




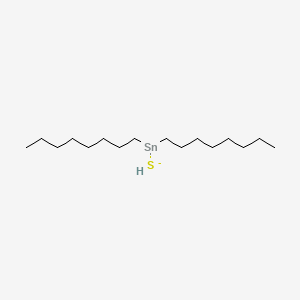
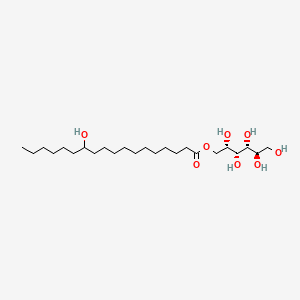
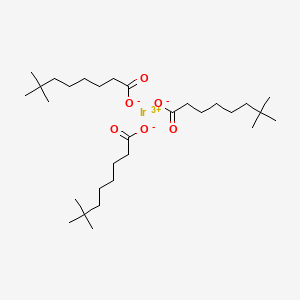
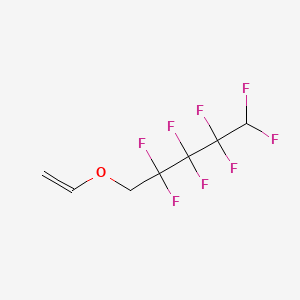
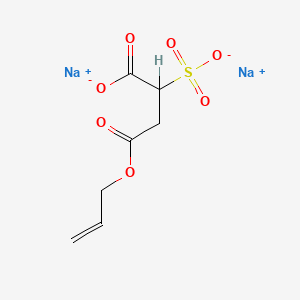

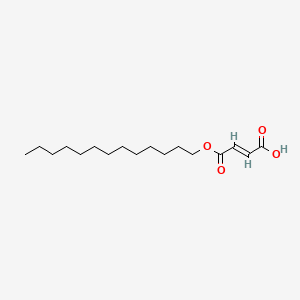
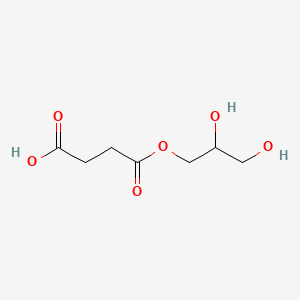


![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
